molecular formula C25H20O9 B12394398 5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

Cat. No.: B12394398
M. Wt: 464.4 g/mol
InChI Key: NMICSFNNFDNGEL-ILBGXUMGSA-N
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Description

2-[(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-5,7-dihydroxy-4H-1-benzopyran-4-one is a natural product found in Epimedium sagittatum with data available.

Biological Activity

5,7-Dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one is a complex flavonoid compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, neuroprotective, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the flavonoid class and features multiple hydroxyl groups, which are crucial for its biological activity. The presence of these functional groups enhances its ability to act as an antioxidant and contributes to its interaction with biological targets.

Antioxidant Activity

Flavonoids are known for their antioxidant properties. Research indicates that the structure of flavonoids significantly influences their ability to scavenge free radicals. The presence of hydroxyl groups at specific positions (such as 5 and 7) enhances the antioxidant capacity of the compound, making it effective in neutralizing reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
5,7-Dihydroxy Compound85%25
Quercetin90%20
Rutin70%30

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of flavonoids in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown potential in promoting neurogenesis and synaptogenesis through mechanisms involving the activation of the CREB signaling pathway and increased levels of Brain-Derived Neurotrophic Factor (BDNF) .

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to oxidative stress, administration of the compound resulted in significant improvements in cognitive function and reduced neuronal loss. The treatment group exhibited enhanced levels of pCREB and BDNF compared to control groups .

Antimicrobial Activity

Flavonoids have also been investigated for their antimicrobial properties. The compound demonstrated significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Streptococcus mutans8 µg/mL

Properties

Molecular Formula

C25H20O9

Molecular Weight

464.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

InChI

InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3/t23-,25-/m1/s1

InChI Key

NMICSFNNFDNGEL-ILBGXUMGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

Origin of Product

United States

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